N-Benzyl-N-cyclopropylthiourea
Description
N-Benzyl-N-cyclopropylthiourea is a thiourea derivative featuring a benzyl group and a cyclopropyl substituent attached to the thiourea core (N–CS–N). Thioureas are characterized by their –NH–CS–NH– backbone, which can be functionalized with diverse substituents to modulate chemical, physical, and biological properties.
Properties
CAS No. |
89563-47-3 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-benzyl-1-cyclopropylthiourea |
InChI |
InChI=1S/C11H14N2S/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |
InChI Key |
RXXHRXYRWHBVBN-UHFFFAOYSA-N |
SMILES |
C1CC1N(CC2=CC=CC=C2)C(=S)N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
2.2. Structural and Conformational Differences
Crystallographic studies highlight how substituents influence molecular geometry:
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea () adopts a planar conformation due to intramolecular hydrogen bonding between the benzoyl carbonyl and thiourea NH. The flexible n-butyl chain may enhance solubility but reduce rigidity .
- The benzyl group’s aromaticity may promote π-π stacking interactions absent in aliphatic-substituted analogs.
2.3. Electrochemical Properties
Cyclic voltammetry (CV) of N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea () revealed reduction peaks at −0.85 V (nitro group) and −1.25 V (cyano group), indicating redox activity relevant to antimicrobial mechanisms . N-Benzyl-N-cyclopropylthiourea, lacking such electroactive groups, may rely on non-redox pathways (e.g., membrane disruption) for bioactivity.
Tabulated Comparison of Key Compounds
Discussion of Functional Group Impact
- Benzyl vs. Benzoyl : Benzyl (electron-donating) may improve lipid solubility, whereas benzoyl (electron-withdrawing) enhances electrophilicity for target binding .
- Cyclopropyl vs. n-Butyl : Cyclopropyl’s rigidity may reduce metabolic degradation but limit conformational adaptability compared to flexible n-alkyl chains .
- Nitro/Cyano vs. Hydrocarbon: Polar groups (nitro, cyano) enhance redox activity and hydrogen bonding, whereas hydrocarbon substituents prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
